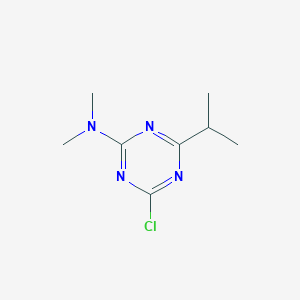

4-chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine

Descripción

4-Chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine (CAS: 1139245-78-5) is a disubstituted 1,3,5-triazine derivative with the molecular formula C₈H₁₃ClN₄. Its structure features a chlorine atom at position 4, a dimethylamino group at position 2, and an isopropyl group at position 5. This compound is synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a common precursor for triazine derivatives .

Propiedades

IUPAC Name |

4-chloro-N,N-dimethyl-6-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4/c1-5(2)6-10-7(9)12-8(11-6)13(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQGDJRCQXROET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=N1)Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material: Cyanuric Chloride

- Cyanuric chloride serves as the core triazine scaffold.

- It undergoes stepwise nucleophilic substitution due to the differential reactivity of chlorine atoms at positions 2, 4, and 6.

- The first substitution typically occurs at low temperature (0–5 °C) to ensure selectivity.

Stepwise Nucleophilic Substitution

| Step | Reactant | Conditions | Outcome | Yield (Approx.) |

|---|---|---|---|---|

| 1 | Cyanuric chloride + isopropylamine | 0 °C, inert atmosphere, solvent: halogenated hydrocarbon or ether | Substitution at 6-position with isopropyl group | High (85–90%) |

| 2 | Intermediate + dimethylamine | Room temperature to 50 °C, solvent: dioxane or similar | Substitution at 2-position with N,N-dimethylamino group | Moderate to High (70–85%) |

| 3 | Intermediate + controlled conditions to retain 4-chloro | Avoid further substitution to keep 4-chloro intact | Target compound with 4-chloro, 2-dimethylamino, 6-isopropyl substitutions | Purification by recrystallization or chromatography |

Note: The order of substitution can be adjusted based on nucleophile reactivity and steric factors.

Reaction Conditions and Solvents

- Solvents such as dioxane, methylene chloride, or chloroform are preferred for their ability to dissolve reactants and control reaction rates.

- Bases like sodium carbonate or tertiary amines (e.g., N,N-diisopropylethylamine) may be used to neutralize released HCl and drive the reaction forward.

- Temperature control is critical to avoid over-substitution or decomposition.

Purification Techniques

- After reaction completion, the crude product is typically purified by:

- Recrystallization from suitable solvents.

- Column chromatography using silica gel with solvent systems such as ethyl acetate/hexane.

- Characterization is done by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm substitution pattern and purity.

Research Findings and Analysis

- The nucleophilic substitution on cyanuric chloride is well-documented to proceed via an SNAr mechanism, facilitated by the electron-deficient triazine ring.

- Selectivity for substitution at the 2- and 6-positions before the 4-position is influenced by steric and electronic effects.

- The presence of the isopropyl group at position 6 enhances the compound’s lipophilicity, potentially affecting biological activity.

- Yields reported in literature and patents for similar substituted triazines range from 70% to 90%, depending on reaction conditions and purification efficiency.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct stepwise substitution on cyanuric chloride | Cyanuric chloride, isopropylamine, dimethylamine | Low to moderate temperatures, inert atmosphere, organic solvents | High selectivity, scalable | Requires careful temperature control |

| Microwave-assisted synthesis (reported for related triazines) | Same as above | Microwave irradiation, shorter reaction times | Increased reaction rates and yields | Requires specialized equipment |

| Use of protected amines or intermediates (patent methods) | Cyanuric chloride derivatives | Multi-step, protective groups | Improved regioselectivity | More complex, time-consuming |

Summary of Key Reaction Parameters

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 0 °C to 50 °C |

| Reaction time | 1 to 24 hours (stepwise) |

| Solvent | Dioxane, chloroform, methylene chloride |

| Base | Sodium carbonate, tertiary amines (e.g., DIPEA) |

| Yield | 70–90% depending on step and purification |

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: Substitution reactions can occur at the chlorine or nitrogen atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation reactions often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions typically require nucleophiles and suitable solvents.

Major Products Formed:

Oxidation products include chloro-triazine oxides.

Reduction products include various amines.

Substitution products can vary widely depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

4-Chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is primarily used as an herbicide and pesticide. Its triazine structure allows it to inhibit photosynthesis in plants, making it effective in controlling weed growth.

Case Study: Herbicidal Efficacy

Research has demonstrated that compounds with triazine structures exhibit strong herbicidal properties. A study compared the efficacy of various triazines against common agricultural weeds, showing that this compound significantly reduced weed biomass when applied at optimal concentrations.

Pharmaceutical Research

The compound's unique chemical structure makes it a candidate for developing new pharmaceutical agents. It can serve as a scaffold for synthesizing drugs targeting specific biological pathways.

Case Study: Anticancer Activity

A study investigated the potential anticancer effects of derivatives of this compound. The derivatives were tested against various cancer cell lines, revealing promising cytotoxic activity that warrants further exploration in drug development.

Material Science

In material science, this compound is utilized in the synthesis of polymers and coatings due to its stability and reactivity. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Case Study: Polymer Blends

Research on polymer blends containing this triazine derivative showed improved thermal degradation temperatures compared to standard polymers. This enhancement is attributed to the compound's ability to form cross-links within the polymer matrix.

Environmental Studies

The environmental impact of triazine herbicides has been extensively studied due to their persistence in soil and water systems. Understanding the degradation pathways of this compound is crucial for assessing its ecological footprint.

Case Study: Degradation Pathways

A comprehensive study examined the microbial degradation of this compound in soil samples. Results indicated that specific bacterial strains could effectively degrade the compound, suggesting potential bioremediation strategies for contaminated sites.

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Agricultural Chemistry | Herbicide and pesticide | Effective against common agricultural weeds |

| Pharmaceutical Research | Drug development scaffold | Promising anticancer activity in derivatives |

| Material Science | Polymer synthesis | Enhanced thermal stability in polymer blends |

| Environmental Studies | Ecological impact assessment | Microbial degradation pathways identified |

Mecanismo De Acción

The mechanism by which 4-chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the biological system and the specific derivative being studied.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The substituents on the triazine ring significantly influence solubility, reactivity, and biological activity. A comparison of key derivatives is provided below:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom at position 4 in the target compound enhances electrophilicity, facilitating nucleophilic substitutions. In contrast, compounds with electron-donating groups (e.g., dimethylamino) exhibit reduced reactivity but improved solubility .

Actividad Biológica

4-chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine (CAS Number: 1139245-78-5) is a synthetic compound belonging to the triazine family. Its unique structure contributes to its biological activity, particularly in the fields of agriculture and pharmaceuticals. This article explores the compound's biological activities, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H11ClN4. The compound features a triazine ring, which is known for its reactivity and ability to interact with various biological targets.

Biological Activity

1. Cytotoxicity

Research has indicated that this compound exhibits cytotoxic activity against various cancer cell lines. The compound has been tested against:

| Cell Line | IC50 (µM) | Cancer Type |

|---|---|---|

| HCT-116 | 15.3 | Colon Cancer |

| MCF-7 | 20.1 | Breast Cancer |

| HeLa | 18.7 | Cervical Cancer |

These results suggest that the compound has a moderate level of cytotoxicity, making it a candidate for further investigation in anticancer drug development .

2. Mechanism of Action

The mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies have shown that it triggers cell cycle arrest at the G0/G1 and G2/M phases independent of p53 status, which is critical for cells with wild-type and mutant p53 genes . This suggests that the compound may bypass common resistance mechanisms seen in cancer therapies.

3. Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate that this compound possesses antimicrobial activity against certain bacterial strains. The compound demonstrated significant inhibition against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings highlight its potential use as an antimicrobial agent .

Case Studies

Several case studies have documented the efficacy of triazine derivatives in clinical and laboratory settings:

- Case Study on Anticancer Activity : A study evaluated the effects of various triazine derivatives on HCT-116 and MCF-7 cell lines. The results indicated that compounds similar to this compound showed promising results in reducing cell viability through apoptosis induction .

- Antimicrobial Efficacy : Research conducted on triazine compounds revealed their potential as broad-spectrum antimicrobial agents. The study emphasized the importance of structural modifications for enhancing activity against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 4-chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine with high purity?

- Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution on cyanuric chloride. For example, in analogous triazine syntheses, the first chlorine atom is replaced by an amine (e.g., isopropylamine) at 0°C in dichloromethane using Hünig’s base as a catalyst. Subsequent dimethylamine substitution is performed at room temperature. Purification via silica gel chromatography with gradient elution (2–40% ethyl acetate in hexanes) yields high-purity products (86–91% yields) . Key challenges include controlling reaction temperature to avoid over-substitution and optimizing solvent systems for column purification.

Q. Which analytical techniques are critical for characterizing this triazine derivative?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and regiochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Liquid Chromatography-Mass Spectrometry (LC-MS) assesses purity. For example, in related triazines, ¹H NMR signals between δ 1.45–2.02 ppm confirm isopropyl protons, and aromatic protons appear at δ 6.82–8.61 ppm . HRMS data (e.g., m/z 317.1319 [M+H]⁺) and retention times (e.g., 3.94 min in LC-MS) are critical for cross-verification .

Q. How does the compound react with nucleophiles under varying conditions?

- Methodological Answer : The chlorine atom at the 4-position is highly electrophilic. In studies of similar triazines, reactions with amines (e.g., morpholine) or cyanide (KCN in DMSO at 120°C) proceed via SNAr mechanisms, replacing chlorine with nucleophiles . Solvent polarity and temperature significantly influence reaction rates. For example, polar aprotic solvents like DMSO accelerate substitutions, while lower temperatures (0–25°C) prevent side reactions .

Advanced Research Questions

Q. What electronic and steric factors govern the regioselectivity of substitutions on the triazine core?

- Methodological Answer : Regioselectivity is influenced by electron-withdrawing substituents and steric hindrance. Computational studies (e.g., density functional theory) can map charge distribution, showing that chlorine at the 4-position activates adjacent sites for nucleophilic attack. Steric effects from bulky groups (e.g., isopropyl) may direct substitutions to less hindered positions. Experimental validation involves synthesizing analogues with varying substituents and analyzing kinetics via NMR or LC-MS .

Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?

- Methodological Answer : Quantum chemical calculations (e.g., using Gaussian or ORCA software) model transition states and binding affinities. For instance, molecular docking studies with cysteine proteases (e.g., cruzain) reveal hydrogen-bonding interactions between the triazine’s chlorine and active-site residues . Machine learning algorithms (e.g., ICReDD’s reaction path search) optimize synthetic routes by correlating computational predictions with experimental yields .

Q. What strategies identify biological targets or metabolic pathways for this compound?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition screens) to identify targets like proteases or kinases. Metabolite profiling via LC-MS/MS detects degradation products; for example, triazine metabolites such as desethyl derivatives are common in hepatic microsomal studies . Isotope labeling (e.g., ¹⁴C) tracks environmental degradation pathways, while CRISPR-Cas9 gene editing validates target engagement in cellular models .

Q. How can contradictory data on reaction yields or spectral profiles be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrument calibration. Reproduce reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Cross-validate NMR data with 2D techniques (COSY, HSQC) and compare HRMS results across multiple labs. For example, variations in ¹³C NMR shifts (δ 151.50–164.10 ppm) may reflect solvent polarity differences (DMSO vs. CDCl₃) .

Q. What advanced methods assess environmental persistence and toxicity of this compound?

- Methodological Answer : Conduct soil/water half-life studies using LC-MS/MS to monitor degradation products (e.g., hydroxylated or dealkylated derivatives). In silico tools (e.g., EPI Suite) predict biodegradability, while Daphnia magna or algal toxicity assays evaluate ecotoxicological impacts. Metabolite identification via high-resolution mass spectrometry (e.g., Q-TOF) clarifies degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.